1-(2,6-Dimethylpyridin-4-yl)ethanol
Description
1-(2,6-Dimethylpyridin-4-yl)ethanol is a pyridine derivative featuring a hydroxyl-bearing ethyl group at the 4-position of a 2,6-dimethylpyridine ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound’s structure combines the aromatic and electron-deficient pyridine core with lipophilic methyl substituents and a polar ethanol group, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5,8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRYKGQVZKXJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,6-dimethylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2,6-dimethylpyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the compound into 1-(2,6-dimethylpyridin-4-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,6-dimethylpyridin-4-yl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-(2,6-Dimethylpyridin-4-yl)ethanone
Reduction: 1-(2,6-Dimethylpyridin-4-yl)ethane
Substitution: 1-(2,6-Dimethylpyridin-4-yl)ethyl chloride
Scientific Research Applications
1-(2,6-Dimethylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Pyridine Derivatives with Varied Substituents
- (5,6-Dimethoxypyridin-2-yl)methanol (CAS 187): Features methoxy groups at positions 5 and 6, altering electronic properties and hydrogen-bonding capacity compared to the 2,6-dimethyl substitution pattern .
Indole-Pyridine Hybrids
Compounds like 1-(4-(2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-1H-indol-5-yl)cyclohexyl)-N,N-dimethylmethanamine demonstrate the incorporation of the 2,6-dimethylpyridin-4-yl group into larger heterocyclic systems, enhancing binding affinity in receptor-targeted therapies .
Structural and Application Insights
- Electronic Effects: The 2,6-dimethyl groups on the pyridine ring induce steric hindrance and electron donation, stabilizing the ring against electrophilic attack. This contrasts with electron-withdrawing groups (e.g., chloro in 2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol), which increase reactivity at the 4-position .
- Biological Relevance: Pyridine-ethanol derivatives are less common in drug candidates than ketones or methanol analogs, but their hydroxyl group offers a handle for prodrug design or metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
